In-Depth Technical Guide: Physicochemical Properties and Applications of Ammonium-15N2,d8 Sulfate
In-Depth Technical Guide: Physicochemical Properties and Applications of Ammonium-15N2,d8 Sulfate
Executive Summary
In the realm of structural biology, particularly in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS), the precise isotopic labeling of recombinant proteins is non-negotiable. Ammonium-15N2,d8 sulfate [ (15ND4)2SO4 ] serves as a premier, dual-labeled inorganic nitrogen source for the expression of uniformly 15N -labeled and perdeuterated ( 2H ) proteins[1][2].
As a Senior Application Scientist, I approach isotopic labeling not merely as a reagent addition, but as a holistic metabolic engineering challenge. The integration of (15ND4)2SO4 into minimal media (such as M9) allows researchers to exploit bacterial metabolic pathways to synthesize proteins that are highly optimized for Transverse Relaxation-Optimized Spectroscopy (TROSY) NMR, enabling the structural elucidation of massive macromolecular complexes (>30 kDa) that would otherwise be invisible due to rapid signal relaxation[2][3].
Physicochemical Profiling
Understanding the physical and chemical properties of ammonium-15N2,d8 sulfate is critical for calculating precise molarities in minimal media and predicting its behavior in heavy water ( D2O ). Below is the consolidated physicochemical profile of the compound[1][4].
| Property | Specification |
| Chemical Name | Ammonium-15N2,d8 sulfate |
| Linear Formula | (15ND4)2SO4 |
| Molecular Weight | 142.18 g/mol |
| Isotopic Purity | ≥99 atom % 15N , ≥98 atom % D |
| Appearance | Solid, white crystalline powder |
| Melting Point | >280 °C (decomposes) |
| Mass Shift | M+10 (relative to unlabeled (NH4)2SO4 ) |
| Solubility | Highly soluble in H2O and D2O |
| SMILES String | [2H]([2H])[2H].[2H]([2H])[2H].[O-]S([O-])(=O)=O |
| InChI Key | BFNBIHQBYMNNAN-HESUPHTJSA-N |
Mechanistic Role in Isotopic Labeling: The Causality of Experimental Choices
To achieve a self-validating experimental system, one must understand the why behind each reagent. The selection of (15ND4)2SO4 over its unlabeled or partially labeled counterparts is driven by strict quantum mechanical and thermodynamic requirements.
The Necessity of 15N and Deuterium ( 2H )
Nitrogen-15 is a spin-½ nucleus, making it NMR-active and essential for Heteronuclear Single Quantum Coherence (HSQC) experiments, which provide the "fingerprint" of a protein's backbone[2]. However, as proteins increase in size, their tumbling rate in solution slows down. This slow tumbling enhances dipole-dipole interactions between protons ( 1H ) and 13C / 15N nuclei, leading to rapid transverse relaxation ( T2 ) and severe line broadening. By replacing protons with deuterium ( 2H )—which has a gyromagnetic ratio roughly 6.5 times lower than 1H —dipolar relaxation pathways are effectively quenched. This sharpens the NMR signals dramatically, a prerequisite for TROSY-based multidimensional NMR[2][3].
Why Use the d8 Isotopologue in D2O ?
A common question is why one cannot simply use (15NH4)2SO4 in D2O media, given that the amine protons will rapidly exchange with the deuterated solvent. The causality lies in solvent isotopic dilution . Adding protonated ammonium sulfate to a D2O culture introduces a massive influx of 1H ions. For example, adding 3 g/L of (15NH4)2SO4 introduces approximately 180 mM of protons into the media. This lowers the bulk deuterium purity of the solvent, which directly reduces the deuteration efficiency of the synthesized carbon-bound protons in the protein. Utilizing the d8 variant ensures the D2O environment remains >99% pure, maximizing the isotopic integrity of the final protein[3][5].
Sulfate vs. Chloride Salts
While 15N -ammonium chloride is frequently used, ammonium sulfate is often preferred for high-density fermentations. The sulfate ion ( SO42− ) is a strong kosmotrope according to the Hofmeister series. It enhances water-water interactions, which can stabilize folded protein intermediates and reduce the formation of inclusion bodies during the stress of heavy-water expression[5][6].
Metabolic Assimilation Pathway
When (15ND4)2SO4 is introduced as the sole nitrogen source, the bacterial metabolic machinery must assimilate the inorganic 15N into organic amino acids. This is primarily driven by Glutamine Synthetase and Glutamate Dehydrogenase, which incorporate the 15N into glutamine and glutamate. These primary donors then utilize aminotransferases to populate the entire amino acid pool.
Fig 1. Metabolic assimilation pathway of 15N and 2H isotopes from ammonium sulfate into proteins.
Experimental Protocol: High-Yield Expression of Perdeuterated, 15N -Labeled Proteins
Because D2O induces a severe kinetic isotope effect (KIE)—slowing down enzyme kinetics due to the stronger D−C and D−O bonds compared to H−C and H−O —E. coli cells will experience extreme shock and growth arrest if placed directly into 100% D2O . The following protocol utilizes a self-validating adaptation strategy.
Step-by-Step Methodology
Step 1: Seed Culture Preparation Inoculate a single colony of the expression strain (e.g., BL21(DE3)) into 5 mL of standard LB media. Grow at 37°C until OD600 reaches 1.0.
Step 2: Stepwise D2O Adaptation
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Transfer 50 µL of the LB culture into 5 mL of M9 minimal media prepared with 50% D2O / 50% H2O , utilizing unlabeled ammonium sulfate. Grow overnight.
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Transfer 50 µL of the 50% adapted culture into 5 mL of M9 media prepared with 100% D2O and unlabeled ammonium sulfate. Grow until OD600≈1.0 .
Step 3: Main Culture Inoculation Prepare 1 Liter of M9 minimal media using 99.9% D2O . Add the following isotopically labeled reagents:
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Carbon Source: 2.0 g/L 13C -Glucose- d7 (if triple labeling is desired) or unlabeled Glucose- d7 (for double labeling)[5]. Pellet the 100% adapted cells from Step 2 (to remove unlabeled nitrogen/carbon carryover), resuspend in the labeled media, and inoculate the 1L culture.
Step 4: Growth and Induction Incubate at 37°C at 250 RPM. Because of the KIE in D2O , the doubling time will be extended (typically 90-120 minutes). Once the OD600 reaches 0.6 – 0.8, lower the temperature to 20°C and induce with 0.5 mM IPTG. Express for 18 hours.
Step 5: Harvest and Lysis Harvest cells via centrifugation (6,000 x g, 15 min). Crucial Note: Perform cell lysis in protonated buffers ( H2O ). The exchangeable amide protons on the protein backbone will back-exchange with 1H during purification, which is strictly required for 1H -detected TROSY NMR, while the non-exchangeable carbon-bound deuterons remain intact.
Fig 2. Step-by-step workflow for the expression of perdeuterated, 15N-labeled recombinant proteins.
Analytical Validation
A robust scientific protocol must be self-validating. Before committing weeks of expensive NMR instrument time, the isotopic incorporation must be analytically verified.
Following purification, subject an intact protein aliquot to Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) .
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Expected Outcome: The intact mass of the protein should exhibit a global mass shift corresponding to the near-complete replacement of 14N with 15N and non-exchangeable 1H with 2H .
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Calculation: Compare the experimentally deconvoluted mass of the labeled protein against the theoretical mass of the unlabeled protein. A deuteration level of >95% and a 15N incorporation of >98% confirms that the (15ND4)2SO4 and D2O were successfully assimilated without significant proton contamination.
References
Sources
- 1. Ammonium-15N2,d8 sulfate 99 atom % 15N, 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. Ammonium-15N2,d8 sulfate 99 atom % 15N, 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. isotope.com [isotope.com]
